9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] is a complex organic compound known for its unique spiro structure, which consists of two fused ring systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] typically involves a multi-step process. One common method includes the amination reaction of 3-bromo-9-chlorospiro[benzo[de]anthracene-7,9’-fluorene] with various amines. For instance, the reaction with di(p-tolyl)amine or di(4-biphenyl)amine can yield different derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different functional groups through nucleophilic substitution reactions.
Amination Reactions: As mentioned earlier, the compound can react with amines to form different derivatives.
Common Reagents and Conditions
Amination Reactions: Typically involve the use of amines such as di(p-tolyl)amine or di(4-biphenyl)amine under controlled temperature and solvent conditions.
Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions are various derivatives of 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene], which can have different functional groups attached to the spiro structure .
Wissenschaftliche Forschungsanwendungen
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] in OLEDs involves its ability to emit blue light when an electric current is applied. The compound’s unique spiro structure allows for efficient charge transport and light emission, making it an effective material for OLED applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,9-Di(di(p-tolyl))aminospiro[benzo[de]anthracene-7,9’-fluorene]
- 3,9-Di(di(4-biphenyl))aminospiro[benzo[de]anthracene-7,9’-fluorene]
- 9-(10-Phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
- 9-(10-(Naphthalene-1-yl)anthracene-9-yl)spiro[benzo[c]fluorene-7,9’-fluorene]
Uniqueness
9-Chlorospiro[benzo[de]anthracene-7,9’-fluorene] stands out due to its specific chlorine substitution, which can be further modified to create a variety of derivatives. Its high thermal stability and efficient blue light emission make it particularly valuable for OLED applications .
Eigenschaften
Molekularformel |
C29H17Cl |
---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
9-chlorospiro[benzo[a]phenalene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Cl/c30-19-15-16-22-23-11-5-7-18-8-6-14-26(28(18)23)29(27(22)17-19)24-12-3-1-9-20(24)21-10-2-4-13-25(21)29/h1-17H |
InChI-Schlüssel |
XFAGSVPFCXHAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC6=C5C(=CC=C6)C7=C4C=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.